(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Overview
Description
The compound (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a member of the benzoazepine family, which is a class of heterocyclic compounds containing a benzene ring fused to an azepine ring. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of benzoazepine derivatives has been explored in various studies. For instance, a rhodium(III)-catalyzed synthesis of benzo[c]azepine-1,3(2H)-dione was reported, which involved tandem C–H alkylation and intramolecular amination of N-methoxylbenzamide with 3-bromo-3,3-difluoropropene . Another study described the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines using a one-pot multibond forming process starting from 2-iodoanilines, which underscores the versatility of these compounds as synthetic intermediates .
Molecular Structure Analysis
The molecular structure of benzoazepine derivatives has been characterized using various spectroscopic techniques. In one study, amino-substituted benzo[b]pyrimido[5,4-f]azepines were synthesized and characterized, with the molecular and supramolecular structures of three products and one intermediate being determined . These structures often exhibit a boat conformation of the azepine ring, which can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzoazepines can undergo various chemical reactions, which are essential for their transformation into bioactive molecules or further synthetic elaboration. For example, the transformation of 3-phenyl-3-(2-aminoethyl)phthalide into 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones and subsequent dehydration to form 5-phenyl-2,3-dihydro-1H-2-benzazepin-1-ones has been demonstrated . These reactions highlight the reactivity of the amino lactone form and the potential for generating diverse benzoazepine structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoazepines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of amino groups and the conformation of the azepine ring can affect these properties, which in turn can impact the compound's suitability for pharmaceutical applications or its behavior in chemical reactions.
Scientific Research Applications
Chemistry and Biological Activity of Benzazepines
Chemistry and Structure-Activity Relationships
Benzazepines, including structures similar to "(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one," have been explored for their cytotoxic activities and interactions with biological macromolecules. Kawase et al. (2000) investigated the structure-activity relationships of 3-benzazepines, discovering that certain derivatives exhibit significant cytotoxicity against human leukemia cells and are capable of generating radicals and enhancing the decay of ascorbic acid in rat brain homogenate. Additionally, some derivatives have shown the ability to inhibit the multidrug resistance P-glycoprotein efflux pump, suggesting potential applications in overcoming drug resistance in cancer therapy Kawase, Saito, & Motohashi, 2000.
Synthetic Applications
The rearrangement of beta-amino alcohols via aziridinium intermediates, as reviewed by Métro et al. (2010), outlines synthetic methodologies that could be applicable to the synthesis of benzazepine derivatives. This review discusses the versatility of beta-amino alcohol rearrangements in accessing various nitrogen-containing heterocycles, potentially including benzazepines Métro, Duthion, Gomez Pardo, & Cossy, 2010.
Biological Applications
Research into 2,3-Benzodiazepine-related compounds, as reviewed by Földesi, Volk, & Milen (2018), highlights the significance of benzazepine derivatives in developing new medications for diseases currently lacking effective treatments, including certain cancer types and conditions caused by multiresistant pathogens. This underscores the potential pharmaceutical applications of benzazepine derivatives in addressing unmet medical needs Földesi, Volk, & Milen, 2018.
Pharmaceutical Significance
Zha et al. (2019) reviewed the pharmaceutical significance of azepane-based motifs, including benzazepines, highlighting their diverse pharmacological properties and the ongoing interest in developing new analogs with enhanced activity and reduced toxicity. The review emphasizes the structural diversity of azepane derivatives and their applications across a range of therapeutic areas, such as anticancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents Zha, Rakesh, Manukumar, Shantharam, & Long, 2019.
Future Directions
properties
IUPAC Name |
(3R)-3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAKXRGQXZRTQC-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2NC(=O)[C@@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435595 | |
Record name | (3R)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | |
CAS RN |
137036-55-6 | |
Record name | (3R)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137036-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzazepin-2-one, 3-amino-1,3,4,5-tetrahydro-, (3R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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